7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Structurally, it features:
- A 7-(2-methoxyethyl) substituent at position 7, contributing moderate hydrophilicity compared to bulkier alkyl or aryl groups.
- 1,3-Dimethyl and 2,4-dioxo moieties, which stabilize the fused bicyclic system and enhance hydrogen-bonding interactions with biological targets.
- An N-(1-phenylethyl)carboxamide group at position 6, likely improving target affinity through hydrophobic and π-π interactions.
Properties
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13(14-8-6-5-7-9-14)21-17(25)16-12-15-18(24(16)10-11-28-4)22(2)20(27)23(3)19(15)26/h5-9,12-13H,10-11H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODMSVTFNCSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCOC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. The compound belongs to the pyrrolo[2,3-d]pyrimidine class, which has been associated with various biological activities including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 356.4 g/mol. Its structural characteristics include:
- Dioxo groups : Contributing to its reactivity.
- Carboxamide functionality : Implicating potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4 |
| Molecular Weight | 356.4 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit nucleic acid synthesis in cancer cells by targeting key enzymes involved in the purine and pyrimidine metabolic pathways. This results in reduced cell proliferation and increased apoptosis in various cancer cell lines.
A notable case study involving a structurally related compound demonstrated that it effectively reduced both RNA and DNA synthesis in Tmolt3 leukemic cells by inhibiting nucleoside kinase and thymidylate synthase activities . Such findings suggest that 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide may exhibit similar mechanisms of action.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various pathogens. The presence of methoxyethyl and dioxo groups may enhance its interaction with microbial targets. Studies on related pyrimidine derivatives have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects.
Mechanistic Insights
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Enzymatic Pathways : By targeting enzymes critical for nucleic acid synthesis.
- Disruption of Cellular Metabolism : Leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : Potentially disrupting bacterial cell wall synthesis or function.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds within the pyrrolo[2,3-d]pyrimidine family:
-
Anticancer Efficacy : A related compound demonstrated IC50 values in the low micromolar range against HeLa and A549 cell lines, suggesting strong antiproliferative effects.
Cell Line IC50 (µg/mL) HeLa 226 A549 242.52 - Antibacterial Activity : Investigations revealed MIC values for related compounds against E. coli and E. faecalis at 62.5 µg/mL and 78.12 µg/mL respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of this compound are highlighted through comparisons with related pyrrolo[2,3-d]pyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Observations
Position 7 Substituents :
- The target’s 2-methoxyethyl group offers intermediate hydrophilicity compared to cyclopentyl (highly lipophilic, ) or 3-methoxypropyl (longer chain, ).
- Cyclopentyl groups (e.g., Compound 8) may enhance membrane permeability but reduce aqueous solubility .
Position 6 Modifications :
- The N-(1-phenylethyl)amide in the target compound contrasts with N,N-dimethylamide (Compound 2g) or carboxylic acid (). The phenylethyl group likely improves target binding via hydrophobic interactions, while dimethylamide or carboxylic acid groups prioritize solubility .
Position 2/4 Functionalization: The 2,4-dioxo motif in the target and compounds provides hydrogen-bond acceptors, critical for enzyme active-site interactions. This differs from sulfamoylphenylamino (Compound 2g) or diamine (Compound 13) groups, which introduce additional H-bond donors or aromatic bulk .
Biological Implications: Sulfamoylphenylamino substituents (Compound 2g) are associated with improved solubility but may hinder cell penetration due to polarity . Aromatic diamine derivatives (Compound 13) show efficacy as tyrosine kinase inhibitors, suggesting that the target’s phenylethyl group could similarly target hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
